molecular formula C25H20N2O6S2 B15102549 (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B15102549
M. Wt: 508.6 g/mol
InChI Key: JTXMYGZLJVJTGN-UHFFFAOYSA-N
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Description

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, thiophene-2-carbaldehyde, and 6-methoxy-1,3-benzothiazole. The key steps in the synthesis may involve:

    Aldol Condensation: This reaction forms the core pyrrolidine-2,3-dione structure.

    Hydroxyalkylation: Introduction of the hydroxy group at the thiophene ring.

    Methoxylation: Addition of methoxy groups to the phenyl and benzothiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The double bonds in the structure can be reduced to single bonds.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may produce a fully saturated pyrrolidine derivative.

Scientific Research Applications

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the complex pyrrolidine and benzothiazole structures.

    2-Phenylethylamine: Similar basic structure but without the methoxy and benzothiazole groups.

    4-Methoxybenzyl chloride: Contains the methoxybenzyl group but is structurally simpler.

Properties

Molecular Formula

C25H20N2O6S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S2/c1-31-14-7-8-15-19(12-14)35-25(26-15)27-21(13-6-9-16(32-2)17(11-13)33-3)20(23(29)24(27)30)22(28)18-5-4-10-34-18/h4-12,21,29H,1-3H3

InChI Key

JTXMYGZLJVJTGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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